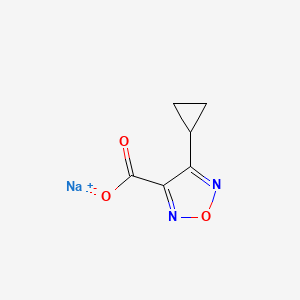
sodium;4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate is a chemical compound with significant applications in pharmaceutical chemistry. It is known for its role as a bioelectronic row of amide bonds, making it valuable in the synthesis of various pharmaceutical agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate typically involves the use of 3-cyclopropyl-3-oxopropanoate as a starting material. This compound undergoes a series of reactions, including cyclization and oxidation, to form the desired product. The reaction conditions often involve the use of oxidants such as potassium permanganate or sodium nitrate, which can pose explosion risks and are difficult to control .
Industrial Production Methods: In industrial settings, continuous flow chemistry techniques are employed to enhance the safety and efficiency of the synthesis process. This method uses microreactors, which offer excellent heat and mass transfer efficiency, allowing for precise control of reaction conditions. The optimal conditions include a residence time of 30 minutes, a sodium hydroxide solution flow rate of 48 μL/min, and a reaction temperature of 50°C, resulting in a yield of 45% .
Chemical Reactions Analysis
Types of Reactions: Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties for specific applications.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or sodium nitrate are commonly used oxidants.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenation reactions using reagents like chlorine or bromine are typical.
Major Products: The major products formed from these reactions include various substituted oxadiazoles, which have applications in medicinal chemistry as potential therapeutic agents .
Scientific Research Applications
Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It is investigated for its potential as an anti-inflammatory and anti-cancer agent.
Industry: The compound is utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
1,2,4-Oxadiazole: Known for its anti-infective properties.
1,3,4-Oxadiazole: Used in the synthesis of various pharmaceuticals.
1,2,3-Oxadiazole: Investigated for its potential as an anti-cancer agent.
Uniqueness: Sodium 4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate stands out due to its unique cyclopropyl group, which imparts distinct electronic properties and enhances its stability. This makes it particularly valuable in the development of new therapeutic agents and materials .
Properties
Molecular Formula |
C6H5N2NaO3 |
|---|---|
Molecular Weight |
176.11 g/mol |
IUPAC Name |
sodium;4-cyclopropyl-1,2,5-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H6N2O3.Na/c9-6(10)5-4(3-1-2-3)7-11-8-5;/h3H,1-2H2,(H,9,10);/q;+1/p-1 |
InChI Key |
JYQGCFSDJWIFJV-UHFFFAOYSA-M |
Canonical SMILES |
C1CC1C2=NON=C2C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















